N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Description

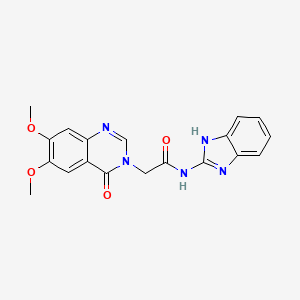

This compound is a quinazolin-4-one derivative fused with a benzimidazolylidene moiety. Its structure features a 6,7-dimethoxy-substituted quinazolinone core linked via an acetamide bridge to a 1,3-dihydro-2H-benzimidazol-2-ylidene group. Limited direct pharmacological data are available for this compound, but its structural analogs have demonstrated anticancer, antitubercular, and enzyme inhibitory activities .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4/c1-27-15-7-11-14(8-16(15)28-2)20-10-24(18(11)26)9-17(25)23-19-21-12-5-3-4-6-13(12)22-19/h3-8,10H,9H2,1-2H3,(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICVWTMBFWYPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzimidazole Core: Starting with o-phenylenediamine, the benzimidazole core can be synthesized through a condensation reaction with a suitable carboxylic acid or its derivatives under acidic conditions.

Quinazoline Derivative Synthesis: The quinazoline moiety can be prepared by reacting anthranilic acid with formamide or other suitable reagents.

Coupling Reaction: The final step involves coupling the benzimidazole and quinazoline derivatives through an acetamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzimidazole or quinazoline rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of benzimidazole and quinazoline are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may be studied for similar applications.

Medicine

The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound shares a quinazolin-4-one scaffold with several analogs (Table 1). Key differences lie in the substituents on the quinazolinone ring and the N-linked groups:

Mechanistic and Pharmacological Insights

- Topoisomerase Inhibition : Styryl-substituted analogs (e.g., 11o) intercalate DNA and stabilize topoisomerase-DNA cleavage complexes . The benzimidazolylidene group in the target compound may enhance π-stacking with DNA bases.

- Enzyme Inhibition : The acetamide bridge in InhA inhibitors (e.g., ’s 6-chloro-2-methyl analog) interacts with the substrate-binding pocket via hydrogen bonding. The target compound’s dimethoxy groups could occupy hydrophobic subpockets .

- Antioxidant Mechanisms: Coumarin-acetamide hybrids () scavenge radicals via phenolic hydroxyl groups, a feature absent in the target compound. However, the quinazolinone core itself may act as an electron sink .

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound's structure can be broken down into two significant moieties: the benzimidazole and the quinazoline derivatives. The benzimidazole scaffold is known for its diverse biological activities, while the quinazoline derivative adds to its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and quinazoline structures exhibit significant antimicrobial properties. A study examining various benzimidazole derivatives reported broad-spectrum antibacterial and antifungal activities. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 12.5 μg/ml against Salmonella typhi . Similarly, the quinazoline derivatives have been linked to potent antimicrobial effects, suggesting that our compound may also possess similar properties.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer potential. A comprehensive review highlighted that many benzimidazole compounds exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of quinazoline may enhance this activity by targeting specific signaling pathways involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are well-documented. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and modulate immune responses . The dual functionality of our compound may make it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR of benzimidazole and quinazoline derivatives indicates that modifications at specific positions can significantly impact biological activity. For instance, substituents on the aromatic rings and nitrogen atoms can enhance potency or selectivity against certain biological targets. In the case of our compound, the presence of methoxy groups on the quinazoline ring may improve solubility and bioavailability, enhancing its therapeutic potential.

Case Studies

- Antibacterial Activity Study : A recent study evaluated a series of benzimidazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzimidazole core could lead to compounds with superior antibacterial properties compared to existing antibiotics .

- Anticancer Efficacy : Another research effort focused on synthesizing novel benzimidazole derivatives with anticancer activity against various human cancer cell lines. The study found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.